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Compound of Interest

Compound Name: Bzl-His-OMe 2 HCl

Cat. No.: B12324685 Get Quote

An In-depth Technical Guide to the Synthesis and Purification of Nα-Benzyl-L-histidine methyl

ester dihydrochloride (Bzl-His-OMe·2HCl)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of

Nα-Benzyl-L-histidine methyl ester dihydrochloride, a key building block in peptide synthesis

and drug discovery. The following sections detail the experimental protocols, present

quantitative data, and illustrate the process workflows.

Overview of the Synthetic Pathway
The synthesis of Bzl-His-OMe·2HCl is a two-step process commencing with the esterification of

L-histidine to form L-histidine methyl ester dihydrochloride. This intermediate is subsequently

benzylated at the α-amino group via reductive amination, followed by conversion to its

dihydrochloride salt. This method is advantageous as it avoids the use of harsh protecting

groups on the imidazole nitrogen and is a high-yielding route.

Experimental Protocols
Step 1: Synthesis of L-Histidine Methyl Ester
Dihydrochloride (H-His-OMe·2HCl)
This procedure outlines the esterification of L-histidine using thionyl chloride in methanol.

Materials:
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L-histidine

Methanol (anhydrous)

Thionyl chloride (SOCl₂)

Procedure:

A suspension of L-histidine (e.g., 5 g, 32.2 mmol) is prepared in anhydrous methanol (e.g.,

100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

The flask is cooled to 0 °C in an ice bath.

Thionyl chloride (e.g., 2.8 mL, 38.6 mmol) is added dropwise to the stirred suspension.[1]

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and then heated to reflux for 16 hours.

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a

mobile phase of methanol:dichloromethane (3:7).[1]

Upon completion, the reaction mixture is concentrated to dryness under reduced pressure.

The resulting solid is co-evaporated with methanol several times to remove any residual

thionyl chloride.[1]

The white solid product, L-histidine methyl ester dihydrochloride, is dried under high vacuum.

Step 2: Synthesis of Nα-Benzyl-L-histidine methyl ester
dihydrochloride (Bzl-His-OMe·2HCl)
This section details the Nα-benzylation of L-histidine methyl ester via reductive amination.

Materials:

L-Histidine methyl ester dihydrochloride

Benzaldehyde
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Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

Dichloromethane (DCM, anhydrous)

Triethylamine (TEA)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Diethyl ether

Hydrochloric acid solution (e.g., 2 M in diethyl ether)

Procedure:

L-histidine methyl ester dihydrochloride (e.g., 1 equivalent) is suspended in anhydrous

dichloromethane.

Triethylamine (2 equivalents) is added to neutralize the hydrochloride salts and liberate the

free base. The mixture is stirred for 20-30 minutes.

Benzaldehyde (1-1.2 equivalents) is added to the reaction mixture.

The mixture is stirred for 1-2 hours to allow for the formation of the intermediate imine.

Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the stirred mixture.

The reaction is typically carried out at room temperature.

The reaction is monitored by TLC until the starting material is consumed.

The reaction is quenched by the addition of a saturated aqueous solution of sodium

bicarbonate.

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
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The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, and filtered.

The solvent is removed under reduced pressure to yield the crude Nα-Benzyl-L-histidine

methyl ester as an oil or solid.

Purification and Salt Formation
Procedure:

The crude product is purified by column chromatography on silica gel if necessary, though

often the purity after workup is sufficient for the next step.

The purified Nα-Benzyl-L-histidine methyl ester is dissolved in a minimal amount of a

suitable solvent such as ethyl acetate or methanol.

A solution of hydrochloric acid in diethyl ether (2 M) is added dropwise with stirring until

precipitation is complete and the solution is acidic.

The precipitated white solid, Nα-Benzyl-L-histidine methyl ester dihydrochloride, is collected

by filtration.

The solid is washed with cold diethyl ether and dried under high vacuum.

Data Presentation
The following tables summarize the quantitative data for the synthesis and characterization of

Bzl-His-OMe·2HCl.

Table 1: Synthesis Yield and Purity
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Step Product
Starting
Material

Typical Yield
Purity by
HPLC

1. Esterification

L-Histidine

methyl ester

dihydrochloride

L-Histidine >95% >98%

2. Reductive

Amination & Salt

Formation

Nα-Benzyl-L-

histidine methyl

ester

dihydrochloride

H-His-OMe·2HCl 80-90% >98%

Table 2: Characterization Data for Bzl-His-OMe·2HCl

Property Value

Molecular Formula C₁₄H₁₇N₃O₂·2HCl

Molecular Weight 332.23 g/mol

Appearance White to off-white solid

Melting Point
Not consistently reported, dependent on purity

and isomeric form

¹H NMR

δ (ppm) in D₂O

~3.7 (s, 3H, -OCH₃), Aromatic protons (~7.3

ppm, multiplet, Benzyl-H), Imidazole protons

(distinct signals)

Mandatory Visualizations
Synthesis Workflow
Caption: Overall synthetic workflow for Bzl-His-OMe·2HCl.

Purification Process
Caption: Purification workflow for Bzl-His-OMe·2HCl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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